molecular formula C12H16O3 B142248 Methyl 4-(4-hydroxybutyl)benzoate CAS No. 123910-88-3

Methyl 4-(4-hydroxybutyl)benzoate

Cat. No. B142248
Key on ui cas rn: 123910-88-3
M. Wt: 208.25 g/mol
InChI Key: KVKWRSNRAXOBFC-UHFFFAOYSA-N
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Patent
US04895946

Procedure details

To mixture of 4.19 g (1.5 eq) of pyridinium chlorochromate and 1.76 g (1.0 eq) of sodium acetate in 100 mL of dry methylene chloride are added, under nitrogen and with stirring, 2.70 g 1.0 eq) of methyl 4-(4-hydroxybutyl)benzoate in 50 mL of dry methylene chloride. The reaction mixture is stirred 12 hours, diluted with diethyl ether, and filtered. After concentration at reduced pressure, the residue is distilled under vacuum to yield 4-(4-carbomethoxyphenyl)-butanal as an oil, b.p. 131° C. at <1 torr; IR (film) νmax 2950, 2720, 1722, 1612, 1285, and 1110 cm-1 ; 1H NMR (CDCl3) delta 9.77 (m, 1H, --CHO), 7.98 (d, J=9 Hz, 2H, Ar), 7.24 (d, J=8.2 Hz, 2H, Ar), 3.90 (s, 3H, --CH3), 2.72 (t, 2H, benzyl), 2.47 (mm, 2H, --CH2CHO), 1.95 (m, 2H, --CH2).
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.C([O-])(=O)C.[Na+].[OH:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]1[CH:31]=[CH:30][C:25]([C:26]([O:28][CH3:29])=[O:27])=[CH:24][CH:23]=1>C(Cl)Cl.C(OCC)C>[C:26]([C:25]1[CH:30]=[CH:31][C:22]([CH2:21][CH2:20][CH2:19][CH:18]=[O:17])=[CH:23][CH:24]=1)([O:28][CH3:29])=[O:27] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4.19 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
1.76 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCC1=CC=C(C(=O)OC)C=C1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added, under nitrogen
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
After concentration at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1=CC=C(C=C1)CCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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